Phenethylamin, α-Methyl-N-propyl-, Hydrochlorid

Übersicht

Beschreibung

N-Propylamphetamine (hydrochloride) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It acts as a stimulant and was first developed in the 1970s primarily for research into the metabolism of, and as a comparison tool to, other amphetamines

Wissenschaftliche Forschungsanwendungen

N-Propylamphetamin (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen und seine Auswirkungen auf die Neurotransmitterfreisetzung untersucht.

Industrie: Wird bei der Entwicklung neuer Synthesewege und der Produktion verwandter Verbindungen eingesetzt.

5. Wirkmechanismus

N-Propylamphetamin (Hydrochlorid) entfaltet seine Wirkung, indem es als Stimulans auf das zentrale Nervensystem wirkt. Die Verbindung zielt hauptsächlich auf die Freisetzung von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin ab. Sie erhöht die Freisetzung dieser Neurotransmitter durch:

Hemmung der Wiederaufnahme: Blockierung der Wiederaufnahme von Neurotransmittern in präsynaptische Neuronen.

Förderung der Freisetzung: Stimulation der Freisetzung von Neurotransmittern aus synaptischen Vesikeln.

Bindung an Rezeptoren: Wechselwirkung mit spezifischen Rezeptoren, um die Neurotransmitteraktivität zu verstärken.

Wirkmechanismus

Target of Action

N-Propylamphetamine Hydrochloride, a derivative of Phenethylamine, primarily targets the dopamine transporter (DAT) . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward and pleasure systems .

Mode of Action

The compound interacts with its target, the dopamine transporter, by acting as a substrate for uptake . This interaction leads to an increase in the concentration of dopamine in the synaptic cleft, which subsequently enhances dopaminergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by N-Propylamphetamine Hydrochloride involves the synthesis and metabolism of dopamine. The compound inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, which regulates monoamine neurotransmission . It also affects the kinases PKC, CaMKII, and ERK .

Pharmacokinetics

Phenethylamine, a related compound, is known to have good oral bioavailability, a high distribution volume, and low binding to plasma proteins . It is primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The elimination half-life of Phenethylamine is approximately 5-10 minutes .

Result of Action

The result of N-Propylamphetamine Hydrochloride’s action is an increase in alertness, wakefulness, and energy, along with a decrease in fatigue and appetite . It also enhances mood and produces a feeling of euphoria .

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. Given that Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is a weak base with a pKa around 9.9, it can diffuse easily across cell membranes and lipid layers, especially to tissues or biological substrates with a more acidic pH than blood .

Biochemische Analyse

Biochemical Properties

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is responsible for the oxidative deamination of monoamines. The interaction between Phenethylamine, alpha-methyl-N-propyl-, hydrochloride and MAO-B leads to the formation of phenylacetic acid, a primary urinary metabolite . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing monoamine neurotransmission .

Cellular Effects

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to regulate monoamine neurotransmission by binding to TAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can lead to changes in neurotransmitter release and reuptake, affecting overall cellular communication and function.

Molecular Mechanism

The molecular mechanism of action of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to TAAR1, a G protein-coupled receptor, leading to the activation of intracellular signaling cascades . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions contribute to the compound’s stimulant effects on the central nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to Phenethylamine, alpha-methyl-N-propyl-, hydrochloride in in vitro or in vivo studies has shown potential alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit stimulant effects, enhancing locomotor activity and increasing alertness . At higher doses, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride can lead to toxic or adverse effects, including hyperthermia, neurotoxicity, and cardiovascular complications . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.

Metabolic Pathways

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is involved in several metabolic pathways, primarily mediated by MAO-B . The oxidative deamination of this compound by MAO-B results in the formation of phenylacetic acid, which is subsequently excreted in the urine . This metabolic pathway is crucial for the clearance of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride within cells and tissues involve various transporters and binding proteins. This compound is known to interact with VMAT2, which facilitates its uptake into synaptic vesicles . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride may bind to plasma proteins, influencing its distribution and localization within different tissues . These interactions play a critical role in determining the compound’s bioavailability and pharmacological effects.

Subcellular Localization

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of monoamine neurons . The targeting of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride to these subcellular compartments is facilitated by its interactions with VMAT2 and other transporters . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N-Propylamphetamin (Hydrochlorid) erfolgt typischerweise durch Alkylierung von Amphetamin mit einer Propylgruppe. Der Prozess kann wie folgt zusammengefasst werden:

Ausgangsmaterial: Amphetamin.

Reagenz: Propylhalogenid (z. B. Propylbromid oder Propylchlorid).

Katalysator: Eine starke Base wie Natriumhydroxid oder Kaliumhydroxid.

Lösungsmittel: Ein organisches Lösungsmittel wie Toluol oder Ethanol.

Reaktionsbedingungen: Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Alkylierung zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Propylamphetamin (Hydrochlorid) folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Reaktoren: Großvolumige Reaktoren werden verwendet, um das erhöhte Volumen der Reaktanten zu bewältigen.

Reinigung: Das Produkt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Propylamphetamin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: N-Propylamphetamin (Hydrochlorid) kann Substitutionsreaktionen eingehen, bei denen die Propylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsmittel: Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Ketone, Alkohole, Amine und substituierte Amphetamine.

Vergleich Mit ähnlichen Verbindungen

N-Propylamphetamin (Hydrochlorid) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Amphetamin: Ein stärkeres Stimulans mit einer höheren Affinität zur Neurotransmitterfreisetzung.

Methamphetamin: Bekannt für seine stärkeren stimulierenden Wirkungen und sein höheres Missbrauchspotenzial.

Ethylamphetamin: Ähnlich in der Struktur, jedoch mit einer Ethylgruppe anstelle einer Propylgruppe, was zu unterschiedlichen pharmakologischen Eigenschaften führt.

Einzigartigkeit: N-Propylamphetamin (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Substitution mit einer Propylgruppe, die seine Potenz und Wirkung im Vergleich zu anderen Amphetaminen verändert. Es hat etwa ein Viertel der Potenz von N-Ethylamphetamin, die Leistung von Ratten in verschiedenen Tests zu beeinträchtigen .

Eigenschaften

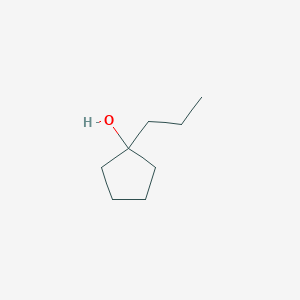

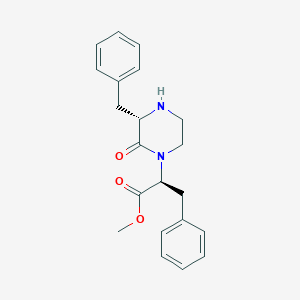

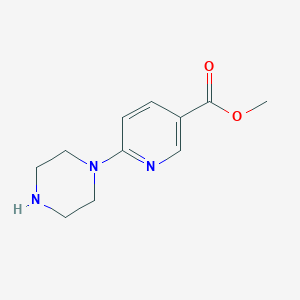

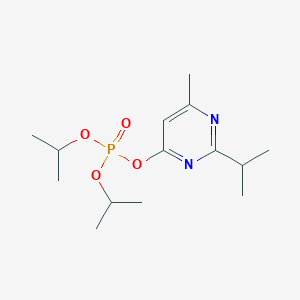

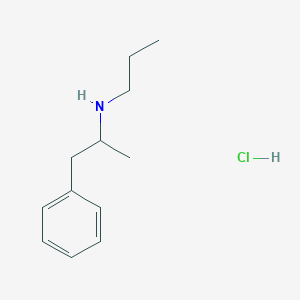

IUPAC Name |

1-phenyl-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSZJVPOQFTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

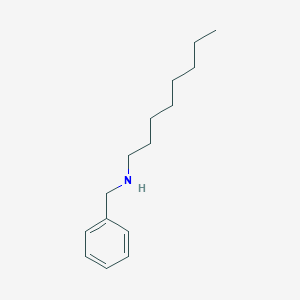

Canonical SMILES |

CCCNC(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51799-32-7 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90949474 | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26640-61-9 | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is phenethylamine, alpha-methyl-N-propyl-, hydrochloride used in the analysis of amphetamines?

A1: Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is utilized as a homologous standard in the gas chromatographic analysis of amphetamine and methamphetamine in biological samples like blood and urine []. This means it shares a similar chemical structure with the target analytes, allowing for accurate quantification. Adding a known amount of this standard to the sample before extraction and analysis helps account for potential losses during the process. By comparing the peak area ratios of the target analytes to the standard, researchers can accurately determine the concentration of amphetamine and methamphetamine in the sample.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.